molecular formula C9H9NO4 B2747293 3-(2-Nitrophenoxy)oxetane CAS No. 1356114-34-5

3-(2-Nitrophenoxy)oxetane

Cat. No. B2747293
CAS RN: 1356114-34-5
M. Wt: 195.174
InChI Key: RNOJAKXHDKKDLR-UHFFFAOYSA-N
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Description

“3-(2-Nitrophenoxy)oxetane” is a chemical compound . Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C3H6O, having a four-membered ring with three carbon atoms and one oxygen atom . The term “an oxetane” or “oxetanes” refer to any organic compound containing the oxetane ring .


Synthesis Analysis

Oxetanes can be synthesized through various methods. One well-known method of preparation is the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another possible reaction to form an oxetane ring is the Paternò–Büchi reaction . The oxetane ring can also be formed through diol cyclization .


Molecular Structure Analysis

The molecular structure of oxetanes has been elucidated by X-ray diffraction . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .


Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For example, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the convenient formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .


Physical And Chemical Properties Analysis

Oxetanes have unique physical and chemical properties. They are small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have low molecular weight, high polarity, and marked three-dimensionality .

Scientific Research Applications

Medicinal Chemistry Applications

a. Kinase Inhibitors: Oxetanes have gained attention as potential kinase inhibitors. Modulating kinase activity is crucial for treating various human illnesses, making this application particularly promising . Researchers are exploring derivatives containing the oxetane group to expand chemical space and identify novel kinase inhibitors.

Synthetic Chemistry and Oxetane Formation

a. Epoxide Opening with Trimethyloxosulfonium Ylide: Okuma et al. demonstrated that increasing the equivalents of trimethyloxosulfonium iodide allows access to the oxetane motif from carbonyl compounds. The process involves initial epoxide formation followed by ring opening. Fitton et al. expanded this method to incorporate alkyl substituents, yielding a range of oxetane derivatives. Notably, enantioenriched chiral oxetanes can be accessed with full retention of enantiomeric purity .

b. Ring Expansion and Subsequent Barriers: Computational studies indicate that moderate heating is required for oxetane ring formation from epoxides. Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) and THF to tetrahydropyran (THP). Chiral oxetanes can be transformed into chiral THFs with conservation of enantiomeric purity .

Cross-Coupling of Oxetane Building Blocks

Carreira’s oxetan-3-one has been explored in cross-coupling reactions, expanding the synthetic toolbox for oxetane-based compounds .

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Fluoro-6-nitrophenoxy)oxetane, provides some insights into the potential hazards of 3-(2-Nitrophenoxy)oxetane . It is advised to handle the substance with care, avoid inhalation, skin and eye contact, and to use appropriate personal protective equipment .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry. They are being explored as potential pharmacophores with diverse biological activities . Future research may focus on further understanding the properties of oxetanes and their potential applications in drug discovery .

properties

IUPAC Name

3-(2-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOJAKXHDKKDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenoxy)oxetane

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